Rojo ácido 57

Descripción general

Descripción

Acid Red 57, also known as 2-Naphthalenesulfonic acid, 6-amino-5-[(2-ethylphenyl)amino]-4-hydroxy-3-[(2-methylphenyl)azo]-, monosodium salt, is an organic synthetic dye. It is primarily used in the textile industry for dyeing wool, silk, and nylon. This compound is known for its bright red color and excellent solubility in water and ethanol .

Aplicaciones Científicas De Investigación

Acid Red 57 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks

Mecanismo De Acción

Target of Action

Acid Red 57, also known as C.I. Acid Red 57, is an acid red dye

Mode of Action

It’s known that dyes typically work by forming ionic or covalent bonds with the material they are intended to color, resulting in a stable, colored product . In the case of Acid Red 57, it can be adsorbed and removed by bentone clay .

Biochemical Pathways

For example, some dyes have been found to interact with enzymes, potentially affecting their function .

Pharmacokinetics

It’s known that the dye can be adsorbed and removed by bentone clay , suggesting that it may interact with certain materials in the environment or in biological systems.

Action Environment

The action of Acid Red 57 can be influenced by various environmental factors. For instance, the efficiency of Acid Red 57’s degradation under UV irradiation can vary depending on the temperature . Specifically, the efficiency of photocatalytic degradation of Acid Red 57 using synthesized ZnO was found to be 90.03%, 77.67%, and 72.71% at calcination temperatures of 400, 500, and 600°C, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 57 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid (4B acid) using sodium nitrite and hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the azo dye .

Industrial Production Methods: In industrial settings, the production of Acid Red 57 follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the dye in powder form .

Análisis De Reacciones Químicas

Types of Reactions: Acid Red 57 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly used.

Major Products:

Oxidation: Oxidized products include sulfonated naphthols.

Reduction: Reduced products include aromatic amines.

Substitution: Substituted products vary depending on the reagent used.

Comparación Con Compuestos Similares

Acid Red 1: Known for its use in dyeing wool and silk.

Acid Red 88: Used in the textile industry for dyeing nylon and silk.

Acid Red 18: Employed in the production of colored inks and paints.

Comparison: Acid Red 57 is unique due to its excellent solubility in water and ethanol, making it highly versatile for various applications. Compared to Acid Red 1 and Acid Red 88, Acid Red 57 offers better lightfastness and washfastness, making it more suitable for textile applications .

Actividad Biológica

Acid Red 57 (AR57) is an anionic dye widely used in various industries, including textiles, food, and cosmetics. Its biological activity has garnered attention due to potential health risks associated with exposure to synthetic dyes. This article explores the biological effects, toxicity, and degradation pathways of Acid Red 57 based on diverse research findings.

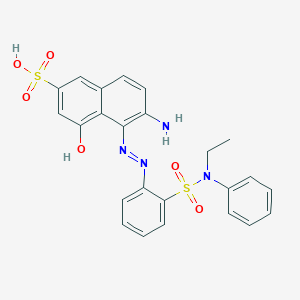

Acid Red 57 is classified as a synthetic azo dye, characterized by its bright red color. The chemical structure includes two azo (-N=N-) groups, which are known for their stability and resistance to degradation. Its molecular formula is , and it has a molecular weight of approximately 395.36 g/mol.

Acute and Chronic Toxicity

Research indicates that Acid Red 57 exhibits varying degrees of toxicity depending on the exposure route and concentration. In a study assessing the acute toxicity of AR57 in rats, it was observed that high doses led to significant alterations in hematological parameters, including decreased hemoglobin levels and altered erythrocyte counts . Chronic exposure studies have shown that prolonged ingestion can result in liver damage and increased liver enzyme levels, indicating hepatotoxicity .

| Study Type | Organism | Dose (mg/kg) | Effects Observed |

|---|---|---|---|

| Acute Toxicity | Rats | 300 | Reduced hemoglobin; liver damage |

| Chronic Toxicity | Rats | 1000 | Elevated liver enzymes; histopathology changes |

| Genotoxicity | Salmonella | N/A | Induced mutations under reducing conditions |

Genotoxic Effects

Acid Red 57 has been shown to possess genotoxic properties. It induced mutations in bacterial strains (e.g., Salmonella typhimurium) under anaerobic conditions but did not show significant mutagenicity in mammalian cells . This suggests that while AR57 can affect prokaryotic organisms, its effects on eukaryotic systems may be less pronounced.

Biodegradation and Environmental Impact

The environmental persistence of Acid Red 57 raises concerns regarding its accumulation and potential toxic effects on aquatic life. Studies have demonstrated that AR57 is resistant to conventional biological wastewater treatment methods, leading to its accumulation in effluents . However, under anaerobic conditions, certain microbial communities have been identified that can degrade AR57 effectively, converting it into less harmful metabolites .

Case Studies on Biodegradation

- Anaerobic Biodegradation : A study conducted by Özcan et al. (2006) demonstrated that specific anaerobic bacteria could degrade Acid Red 57 within seven days when incubated at optimal temperatures .

- Microbial Degradation : Research indicated that certain strains of bacteria could utilize Acid Red 57 as an electron acceptor during organic matter degradation, highlighting its role in microbial metabolism under anaerobic conditions .

Summary of Biological Activity

The biological activity of Acid Red 57 encompasses several key areas:

- Toxicity : Acute and chronic exposure can lead to significant health impacts, particularly concerning liver function and hematological parameters.

- Genotoxicity : While it shows mutagenic potential in bacteria, its effects on mammalian cells appear limited.

- Environmental Persistence : AR57 resists degradation in conventional treatment systems but can be broken down by specific microbial communities under anaerobic conditions.

Propiedades

IUPAC Name |

6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZLMBIYRSBCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924102 | |

| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12217-34-4 | |

| Record name | Acid Red 57 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 17053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.